Amlo-DP-1 refers to a compound that is a combination of amlodipine besylate and olmesartan medoxomil. This combination is classified under angiotensin II inhibitors and calcium channel blockers, primarily used for the treatment of hypertension and angina pectoris. Amlodipine works by relaxing blood vessels, while olmesartan inhibits the vasoconstrictor effects of angiotensin II, leading to decreased blood pressure .
The synthesis of amlodipine besylate typically involves several steps. Initially, amlodipine is synthesized from 2-chloro-3-pyridinecarboxylic acid and other reagents through a series of reactions including alkylation and esterification. The besylate salt is formed by reacting amlodipine with benzenesulfonic acid under controlled conditions to ensure high yield and purity.
In the case of olmesartan medoxomil, its synthesis involves the coupling of an appropriate acid with a dihydroquinazoline derivative, followed by hydrolysis to yield the active form. The process often requires careful temperature control and specific solvents to optimize reaction conditions .
The molecular formula for amlodipine besylate is , with a molecular weight of approximately 567.1 g/mol. Its structural formula highlights the presence of a dihydropyridine ring, which is crucial for its calcium channel blocking activity .
Olmesartan medoxomil has a different structure, characterized by its unique quinazoline core which contributes to its action as an angiotensin II receptor blocker.
Amlodipine besylate undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for amlodipine involves its selective inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure. Amlodipine binds to both dihydropyridine and nondihydropyridine binding sites on the calcium channels, which contributes to its prolonged action .
Olmesartan medoxomil acts by blocking the binding of angiotensin II to its receptor, inhibiting vasoconstriction and aldosterone secretion, which further aids in lowering blood pressure.
Amlodipine besylate appears as a white crystalline powder that is slightly soluble in water but freely soluble in ethanol. It has a melting point range that indicates thermal stability under standard conditions .
The chemical properties include its ability to form salts (e.g., besylate) which enhance solubility and stability. The compound exhibits high protein binding characteristics, which affects its pharmacokinetics significantly .
Amlo-DP-1 is primarily used in clinical settings for managing hypertension and preventing angina pectoris. Its dual-action mechanism provides an effective approach for patients who may not respond adequately to single-agent therapy. Additionally, ongoing research explores its potential roles in cardiovascular protection beyond hypertension management .
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.: